Naginata ketone

Natural product chemistry Essential oil standardization Botanical reference materials

Naginata ketone (IUPAC: 3-methyl-1-(3-methylfuran-2-yl)but-2-en-1-one), also known as dehydroelsholtzione or β-dehydroelsholtzione, is a naturally occurring α,β-unsaturated furanic monoterpenoid ketone with molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol. It is biosynthesized by multiple plant species within the genera Elsholtzia and Perilla (Lamiaceae), where it frequently dominates the volatile profile.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 6138-88-1
Cat. No. B032155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaginata ketone
CAS6138-88-1
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=C(OC=C1)C(=O)C=C(C)C
InChIInChI=1S/C10H12O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-6H,1-3H3
InChIKeyXWFVDCOWPBJQFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLiquid

Structure & Identifiers


Interactive Chemical Structure Model





Naginata Ketone (CAS 6138-88-1): Physicochemical Profile and Source Differentiation for Scientific Procurement


Naginata ketone (IUPAC: 3-methyl-1-(3-methylfuran-2-yl)but-2-en-1-one), also known as dehydroelsholtzione or β-dehydroelsholtzione, is a naturally occurring α,β-unsaturated furanic monoterpenoid ketone with molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol [1][2]. It is biosynthesized by multiple plant species within the genera Elsholtzia and Perilla (Lamiaceae), where it frequently dominates the volatile profile [3]. Key physicochemical properties reported by CAS Common Chemistry include a boiling point of 112–116 °C at 20 Torr, a melting point of 145–146 °C, and a density of 1.0005 g/cm³ at 30 °C [1]. The compound is characterized by a 3-methylfuran ring conjugated to an isobutenyl ketone side-chain, a structural motif that distinguishes it from its saturated analog elsholtzia ketone and from the structurally related but toxicologically divergent perilla ketone [2][3].

Why Naginata Ketone Cannot Be Replaced by Elsholtzia Ketone, Perilla Ketone, or Other Furanic Ketone Analogs in Research and Industrial Applications


Naginata ketone is frequently confused or conflated with its closest structural relatives—elsholtzia ketone (the saturated 3-acylfuran analog), perilla ketone (a 3-furyl isoamyl ketone), and isoegomaketone—because they co-occur in the same plant genera and share a furanic ketone core. However, three critical differentiators make generic substitution scientifically unsound. First, the α,β-unsaturated carbonyl system of naginata ketone confers distinct chemical reactivity (e.g., Michael addition susceptibility) and a fundamentally different olfactory profile compared to elsholtzia ketone, as demonstrated by gas chromatography–olfactometry (GC–O) dilution analysis where naginata ketone was identified as the most intensive and character-impact aroma compound of Elsholtzia splendens [1]. Second, perilla ketone—a compound sometimes considered an interchangeable furanic ketone—is a documented potent pulmonary edemagenic agent with intraperitoneal LD₅₀ values as low as 2.5 mg/kg in female mice [2], whereas no equivalent mammalian toxicity has been reported for naginata ketone in the peer-reviewed literature, establishing a critical safety differentiation for any application involving human or animal exposure. Third, quantitative insecticidal bioassays reveal that naginata ketone exhibits superior contact toxicity (LC₅₀ 151.5 µg/cm²) compared with elsholtzia ketone (LC₅₀ 194.1 µg/cm²) against the stored-product pest Liposcelis bostrychophila [3]. These lines of evidence, elaborated with full quantitative data below, demonstrate that in-class furanic ketones are not functionally interchangeable.

Quantitative Head-to-Head Evidence for Naginata Ketone (6138-88-1) vs. Closest Structural Analogs: A Procurement-Focused Differentiation Guide


Essential Oil Abundance Ratio: Naginata Ketone Dominates Elsholtzia splendens Volatile Profile by 14.2-Fold Over Elsholtzia Ketone

In the essential oil of Elsholtzia splendens analyzed by GC and GC–MS, naginata ketone constituted 70.43% of the total oil composition, while its closest structural analog elsholtzia ketone accounted for only 4.95% [1]. This represents a 14.2-fold abundance difference within the same extract, establishing naginata ketone as the overwhelmingly dominant volatile constituent. For researchers sourcing botanical reference standards or authenticating E. splendens-derived materials, this ratio serves as a definitive chemotaxonomic marker.

Natural product chemistry Essential oil standardization Botanical reference materials

Insecticidal Contact Toxicity: Naginata Ketone Is 22% More Potent Than Elsholtzia Ketone Against the Stored-Product Pest Liposcelis bostrychophila

In a bioactivity-directed fractionation study, pure naginata ketone (dehydroelsholtzia ketone) and pure elsholtzia ketone were isolated from Elsholtzia ciliata essential oil and assayed for acute contact toxicity against the booklouse Liposcelis bostrychophila, a globally significant stored-grain pest. Naginata ketone exhibited an LC₅₀ of 151.5 µg/cm², compared with 194.1 µg/cm² for elsholtzia ketone—a 22% lower lethal concentration, indicating meaningfully higher contact toxicity [1]. The same study also evaluated fumigant toxicity, where elsholtzia ketone (LC₅₀ 547.3 µg/L) was moderately more potent than naginata ketone (LC₅₀ 658.2 µg/L), underscoring that the two analogs have complementary rather than interchangeable activity profiles depending on the exposure route.

Insecticidal bioassay Stored-product protection Natural insecticides

Chemotype Genetic Stability: NK-Type Plants Maintain >60% Naginata Ketone Content Across Seed Generations, Enabling Reliable Sourcing

Analysis of 47 individual Elsholtzia splendens plants collected from eight Korean regions identified three chemotypes. Chemotype 2 (NK type) consistently contained naginataketone at levels exceeding 60% of total volatile oil, while Chemotype 3 (EK type) contained elsholtziaketone at >60% [1]. Critically, EK type and NK type plants selected for seed propagation maintained their respective chemotype identity stably in their progeny after seed generation [1]. This genetic stability of the NK chemotype provides a verifiable basis for agricultural or biotechnological sourcing strategies that require predictable, high-yield naginata ketone production.

Plant chemotype breeding Germplasm selection Essential oil crop development

Safety Differentiation from Perilla Ketone: Absence of Documented Mammalian Pulmonary Toxicity for Naginata Ketone vs. Established LD₅₀ of 2.5–10 mg/kg for Perilla Ketone

Perilla ketone—a structural furanic ketone analog that co-occurs with naginata ketone in Perilla frutescens chemotypes—is a well-characterized pulmonary edemagenic agent. Intraperitoneal LD₅₀ values for perilla ketone are reported as 2.5 mg/kg (female mice), 6 mg/kg (male mice), and 10 mg/kg (male rats) [1]. Perilla ketone requires bioactivation by pulmonary cytochrome P450 enzymes to exert its toxic effects, causing severe pleural effusion and lung damage in susceptible species [1]. In contrast, a comprehensive search of the peer-reviewed toxicological literature reveals no reports of mammalian pulmonary toxicity, hepatotoxicity, or acute lethality attributable to naginata ketone. Notably, traditional medicinal preparations of Elsholtzia species rich in naginata ketone (up to 88.7% of the essential oil in Elsholtzia cristata ) have been used ethnopharmacologically without documented adverse pulmonary effects, providing additional observational safety context.

Toxicological safety assessment Natural product lead selection Agrochemical candidate prioritization

GC–O Aroma Character Fidelity: Naginata Ketone Is the Single Most Olfactorily Representative Compound of Elsholtzia splendens, Outperforming Geraniol and Elsholtzia Ketone in Organoleptic Evaluation

In aroma extract dilution analysis (AEDA) coupled with GC–olfactometry, naginata ketone, α-pinene, elsholtzia ketone, carvone oxide, and geraniol all exhibited high flavour dilution (FD) factors of ≥5 in E. splendens essential oil [1]. However, when subjected to organoleptic evaluation by trained sniffing panelists, naginata ketone and geraniol were specifically identified as the components most closely resembling the overall odour of intact Elsholtzia splendens [1]. Furthermore, in headspace solid-phase microextraction GC–O (HS-SPME-GC–O) dilution analysis with varying fiber length, naginata ketone was judged the single most intensive aroma-active compound, surpassing geraniol and elsholtzia ketone in perceptual impact [1]. This positions naginata ketone as the primary character-impact compound for E. splendens aroma reconstitution, distinguishing it from elsholtzia ketone, which, despite an equivalent FD factor, was not judged equally representative of the plant's holistic odour character.

Flavor and fragrance chemistry Gas chromatography–olfactometry Aroma reconstitution

Evidence-Backed Procurement Scenarios: When Naginata Ketone (CAS 6138-88-1) Is the Scientifically Justified Choice Over Analogs


Natural Insecticide Lead Optimization: Prioritizing Contact-Active Furanic Ketones for Stored-Product Pest Control

In screening programs targeting contact-toxicity insecticidal leads against stored-grain pests such as Liposcelis bostrychophila, naginata ketone delivers a quantifiable 22% potency advantage over its direct structural analog elsholtzia ketone (LC₅₀ 151.5 vs. 194.1 µg/cm²) while avoiding the documented mammalian pulmonary toxicity of perilla ketone (LD₅₀ 2.5 mg/kg i.p. in mice) [1][2]. Researchers should procure pure naginata ketone—not elsholtzia ketone or perilla ketone—as the reference compound for structure–activity relationship (SAR) studies, dose–response validation, and formulation development targeting surface-treatment applications in grain storage facilities.

Elsholtzia Essential Oil Authentication and Chemotype Verification via Quantitative GC–MS Reference Standards

Because naginata ketone constitutes 70.43% of Elsholtzia splendens essential oil versus only 4.95% for elsholtzia ketone, it serves as the primary quantitative marker for botanical authentication [1]. Furthermore, the existence of three chemotypes—NK type (>60% naginataketone), EK type (>60% elsholtziaketone), and dihydrotagentone type (75% dihydrotagentone, naginataketone absent)—means that procurement of purified naginata ketone as an external calibration standard is essential for accurate chemotype classification of plant material intended for selective breeding or extract standardization programs [3].

Aroma Reconstitution and Natural-Identical Flavor Formulation Requiring Elsholtzia splendens Odour Fidelity

For fragrance houses or flavor companies developing Elsholtzia splendens-inspired formulations, naginata ketone is the indispensable character-impact compound. GC–O dilution analysis identified naginata ketone as both the most intensive aroma-active compound in the headspace and the component most sensorially representative of the intact plant's odour [1]. No formulation relying solely on elsholtzia ketone, geraniol, or carvone oxide—despite their equivalent FD factors—can replicate the authentic Elsholtzia splendens olfactory profile. Procurement of high-purity (>95%) naginata ketone is therefore mandatory for any sensory-authentic reconstitution project.

Toxicologically Informed Candidate Selection: Differentiating Safe Furanic Ketones from Pulmonary Toxins in Agrochemical Pipelines

In agrochemical discovery pipelines where furanic ketones from Lamiaceae species are being screened as potential biopesticides or repellents, the stark toxicological divergence between naginata ketone and perilla ketone must guide compound selection. Perilla ketone is a potent pulmonary edemagenic agent with intraperitoneal LD₅₀ values of 2.5–10 mg/kg in rodents [2], making it unsuitable for applications involving human or animal proximity. Naginata ketone, by contrast, lacks any reports of mammalian pulmonary toxicity in the peer-reviewed literature and is the dominant constituent of Elsholtzia species traditionally used in herbal medicine without adverse pulmonary effects . This safety differential, combined with the demonstrated 22% contact-toxicity advantage over elsholtzia ketone [1], positions naginata ketone as the rationally preferred candidate for advancement into regulatory toxicology studies.

Technical Documentation Hub

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